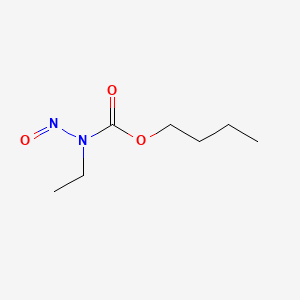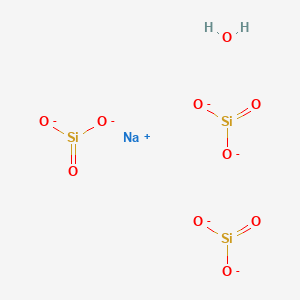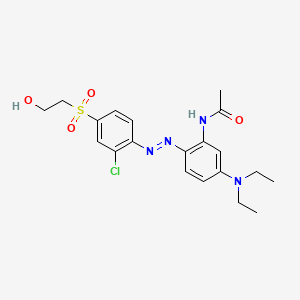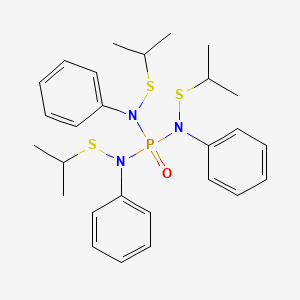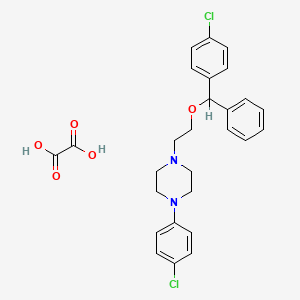
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is a complex organic compound that features a piperazine ring substituted with p-chlorophenyl and benzyloxyethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with p-Chlorophenyl Groups: The piperazine core is then reacted with p-chlorophenyl halides in the presence of a base to introduce the p-chlorophenyl groups.
Introduction of the Benzyloxyethyl Group: The benzyloxyethyl group is introduced via a nucleophilic substitution reaction using a benzyloxyethyl halide.
Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring or the benzyloxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction could produce secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The p-chlorophenyl groups and the benzyloxyethyl moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(p-Chlorophenyl)-2,6-dichloronaphthalene
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene
Uniqueness
1-(p-Chlorophenyl)-4-(2-(alpha-(p-chlorophenyl)benzyloxy)ethyl)piperazine oxalate is unique due to its combination of a piperazine ring with p-chlorophenyl and benzyloxyethyl groups. This structure imparts specific chemical and physical properties that differentiate it from other similar compounds. For instance, the presence of the benzyloxyethyl group can enhance its solubility and reactivity compared to compounds lacking this moiety.
Eigenschaften
CAS-Nummer |
23904-78-1 |
|---|---|
Molekularformel |
C27H28Cl2N2O5 |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazine;oxalic acid |
InChI |
InChI=1S/C25H26Cl2N2O.C2H2O4/c26-22-8-6-21(7-9-22)25(20-4-2-1-3-5-20)30-19-18-28-14-16-29(17-15-28)24-12-10-23(27)11-13-24;3-1(4)2(5)6/h1-13,25H,14-19H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
DNRLNDIUFOHICT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
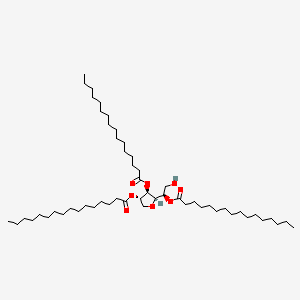

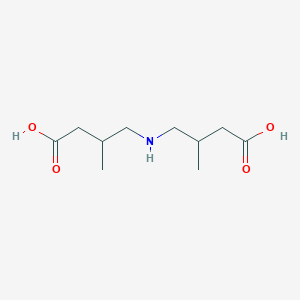
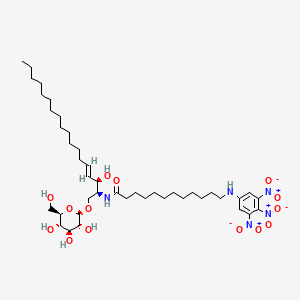

![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
![6H-Pyrido[4,3-b]carbazole](/img/structure/B13750317.png)
